N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide
Description
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group attached to a benzamide core, with additional substituents including a fluorophenyl and a furanyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H15FN2O4 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C19H15FN2O4/c20-17-9-3-1-6-14(17)12-21(13-15-7-5-11-26-15)19(23)16-8-2-4-10-18(16)22(24)25/h1-11H,12-13H2 |
InChI Key |
GXMOUSWRZIUQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide typically involves a multi-step process:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.
Formation of Fluorophenylmethylamine: 2-fluorobenzyl chloride is reacted with ammonia or an amine to form 2-fluorophenylmethylamine.
Formation of Furanylmethylamine: Furan-2-carbaldehyde is reduced to furan-2-methanol, which is then converted to furan-2-methylamine through a reductive amination process.
Coupling Reaction: The final step involves coupling the nitrated benzamide with the two amines (2-fluorophenylmethylamine and furan-2-methylamine) under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions of nitrobenzamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide
- N-[(2-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide
- N-[(2-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide
Uniqueness
N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable scaffold for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
